molecular formula C8H4BrClN2O B13467439 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B13467439
M. Wt: 259.49 g/mol
InChI Key: LZPSGXLLPAGRRX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a naphthyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

    Cyclization: Formation of the naphthyridine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles might include amines, thiols, or alkoxides.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigating its effects on biological systems.

    Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,7-naphthyridin-1(2H)-one
  • 6-Chloro-2,7-naphthyridin-1(2H)-one

Uniqueness

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

4-bromo-6-chloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13)

InChI Key

LZPSGXLLPAGRRX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC(=O)C2=CN=C1Cl)Br

Origin of Product

United States

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